molecular formula C11H21NO4 B13602941 N-(tert-Butoxycarbonyl)-N-(sec-butyl)glycine

N-(tert-Butoxycarbonyl)-N-(sec-butyl)glycine

Cat. No.: B13602941
M. Wt: 231.29 g/mol
InChI Key: BJPBTTIEKVITNS-UHFFFAOYSA-N
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Description

2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid is a synthetic organic compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid typically involves the reaction of glycine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment and reactors to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amino acids or esters.

Scientific Research Applications

2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(tert-butoxy)carbonyl]amino]acetic acid
  • **2-[(tert-butoxy)carbonyl]amino]propanoic acid
  • **2-[(tert-butoxy)carbonyl]amino]butanoic acid

Uniqueness

2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other Boc-protected amino acids. Its butan-2-yl group offers steric hindrance, enhancing its selectivity in chemical reactions .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

2-[butan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C11H21NO4/c1-6-8(2)12(7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)

InChI Key

BJPBTTIEKVITNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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